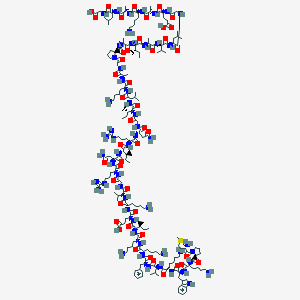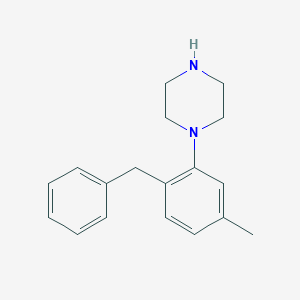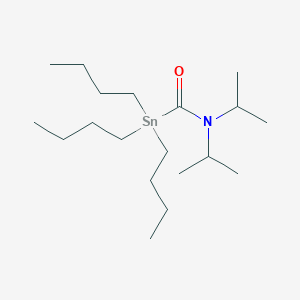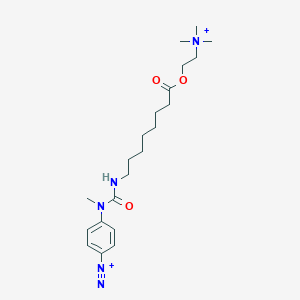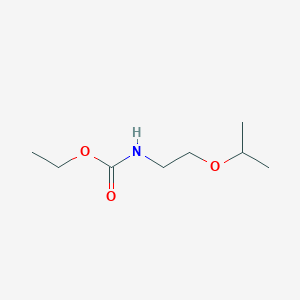
ethyl N-(2-propan-2-yloxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2-propan-2-yloxyethyl)carbamate, also known as EPPC, is a carbamate compound that has been widely used in scientific research due to its unique properties. EPPC is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in the synthesis of other compounds and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl N-(2-propan-2-yloxyethyl)carbamate is not fully understood. However, it is believed that ethyl N-(2-propan-2-yloxyethyl)carbamate acts by inhibiting the activity of enzymes involved in the synthesis of cell wall components in fungi and bacteria. This leads to the disruption of cell wall formation and ultimately, cell death.
Effets Biochimiques Et Physiologiques
Ethyl N-(2-propan-2-yloxyethyl)carbamate has been shown to have minimal toxicity in animal studies. However, it is important to note that the long-term effects of ethyl N-(2-propan-2-yloxyethyl)carbamate exposure have not been fully studied. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-(2-propan-2-yloxyethyl)carbamate in lab experiments is its ease of synthesis and availability. ethyl N-(2-propan-2-yloxyethyl)carbamate is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of using ethyl N-(2-propan-2-yloxyethyl)carbamate is its limited solubility in water, which may affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of ethyl N-(2-propan-2-yloxyethyl)carbamate in scientific research. One potential application is the development of new drugs with antifungal and antibacterial properties. ethyl N-(2-propan-2-yloxyethyl)carbamate may also have potential applications in the development of new materials for use in biomedical engineering. Furthermore, the antioxidant properties of ethyl N-(2-propan-2-yloxyethyl)carbamate may have potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, ethyl N-(2-propan-2-yloxyethyl)carbamate is a carbamate compound that has been widely used in scientific research due to its unique properties. ethyl N-(2-propan-2-yloxyethyl)carbamate is commonly used as a reagent in chemical reactions and as a starting material in the synthesis of other compounds. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. The future directions for the use of ethyl N-(2-propan-2-yloxyethyl)carbamate in scientific research include the development of new drugs and materials, as well as the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
Ethyl N-(2-propan-2-yloxyethyl)carbamate can be synthesized using a simple reaction between ethyl chloroformate and N-(2-propan-2-yloxyethyl)amine. The reaction takes place in anhydrous conditions and in the presence of a base such as triethylamine. The reaction yields ethyl N-(2-propan-2-yloxyethyl)carbamate as a white crystalline powder with a yield of up to 80%.
Applications De Recherche Scientifique
Ethyl N-(2-propan-2-yloxyethyl)carbamate has been widely used in scientific research due to its unique properties. This compound is commonly used as a reagent in chemical reactions and as a starting material in the synthesis of other compounds. ethyl N-(2-propan-2-yloxyethyl)carbamate has also been used as a protective agent for proteins and enzymes during purification and storage. Furthermore, ethyl N-(2-propan-2-yloxyethyl)carbamate has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
125183-20-2 |
|---|---|
Nom du produit |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)9-5-6-12-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
CLCSDISYGGXOOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCOC(C)C |
SMILES canonique |
CCOC(=O)NCCOC(C)C |
Synonymes |
Carbamic acid, [2-(1-methylethoxy)ethyl]-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



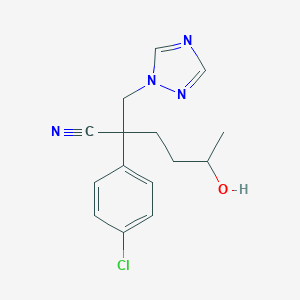
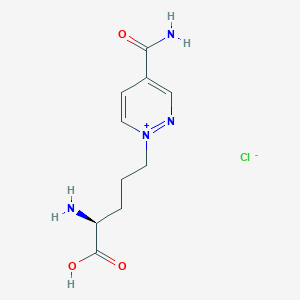
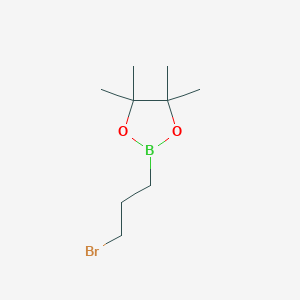
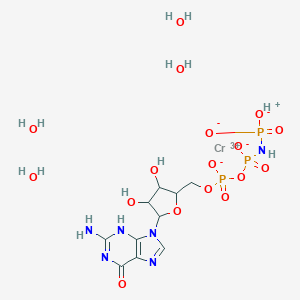
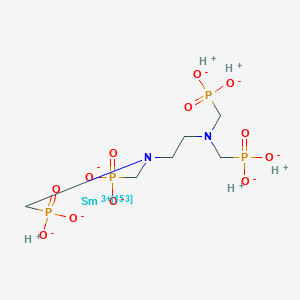
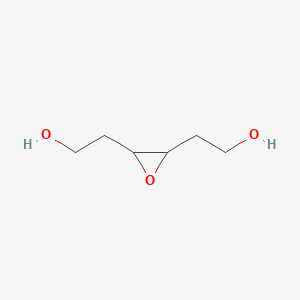
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)
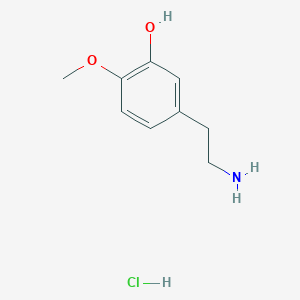
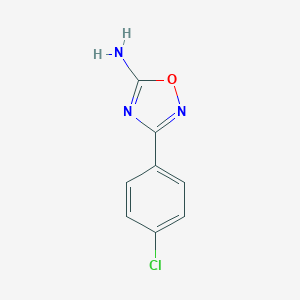
![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
